Cas no 142818-83-5 (3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one)

3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one is a heterocyclic compound combining a coumarin scaffold with a pyridinyl-substituted 1,3,4-oxadiazole moiety. This structure imparts unique physicochemical properties, including enhanced fluorescence and potential biological activity. The pyridine and oxadiazole groups contribute to its electron-rich character, making it suitable for applications in organic electronics, sensors, or medicinal chemistry. Its rigid, conjugated system offers stability and tunable optical properties, while the presence of multiple heteroatoms facilitates interactions with biological targets. The compound’s well-defined synthesis route allows for precise modifications, enabling tailored functionality for research or industrial use. Its balanced solubility and reactivity profile make it a versatile intermediate in advanced chemical development.
3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one structure
142818-83-5 structure
Product Name:3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one
CAS No:142818-83-5
MF:C16H9N3O3
MW:291.260963201523
CID:6192675
PubChem ID:1119327
Update Time:2025-06-11

3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one
    • 3-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
    • SR-01000554792
    • EU-0027198
    • 3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
    • AKOS000512195
    • 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
    • F0777-2165
    • 142818-83-5
    • SR-01000554792-1
    • Inchi: 1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H
    • InChI Key: OLVUGZSPHUGTKS-UHFFFAOYSA-N
    • SMILES: O1C(C(C2=NN=C(C3C=NC=CC=3)O2)=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 291.06439116g/mol
  • Monoisotopic Mass: 291.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 78.1Ų

3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one Pricemore >>

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3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one Related Literature

Additional information on 3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one

Recent Advances in the Study of 3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one (CAS: 142818-83-5)

The compound 3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one (CAS: 142818-83-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This coumarin-based derivative, incorporating a pyridinyl-oxadiazole moiety, exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological potential.

One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in various diseases, particularly cancer. Preliminary in vitro studies have demonstrated that 3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one exhibits selective inhibition against certain tyrosine kinases, which are overexpressed in several cancer types. Molecular docking simulations have further revealed that the compound binds to the ATP-binding site of these kinases, thereby disrupting their catalytic activity.

In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's potential as an antimicrobial agent. Structural modifications of the oxadiazole ring have been shown to enhance its efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These findings suggest that 3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one could serve as a scaffold for the development of novel antibiotics.

The synthetic accessibility of this compound has also been a focus of recent research. A study published in the Journal of Medicinal Chemistry (2023) described an optimized multi-step synthesis route that improves yield and purity while reducing the use of hazardous reagents. This advancement is particularly significant for scaling up production for preclinical and clinical studies. Furthermore, the compound's stability under physiological conditions has been evaluated, with results indicating satisfactory pharmacokinetic properties, including moderate plasma half-life and bioavailability.

Despite these promising findings, challenges remain in the development of 3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one as a therapeutic agent. Issues such as off-target effects, potential toxicity, and the need for further structural optimization to improve selectivity and potency are areas of ongoing investigation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-2H-chromen-2-one represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its multifaceted biological activities, coupled with recent advancements in synthetic and pharmacological research, underscore its potential as a lead candidate for the development of novel therapeutics. Future studies will likely focus on in vivo efficacy, toxicity profiling, and the exploration of additional therapeutic indications.

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